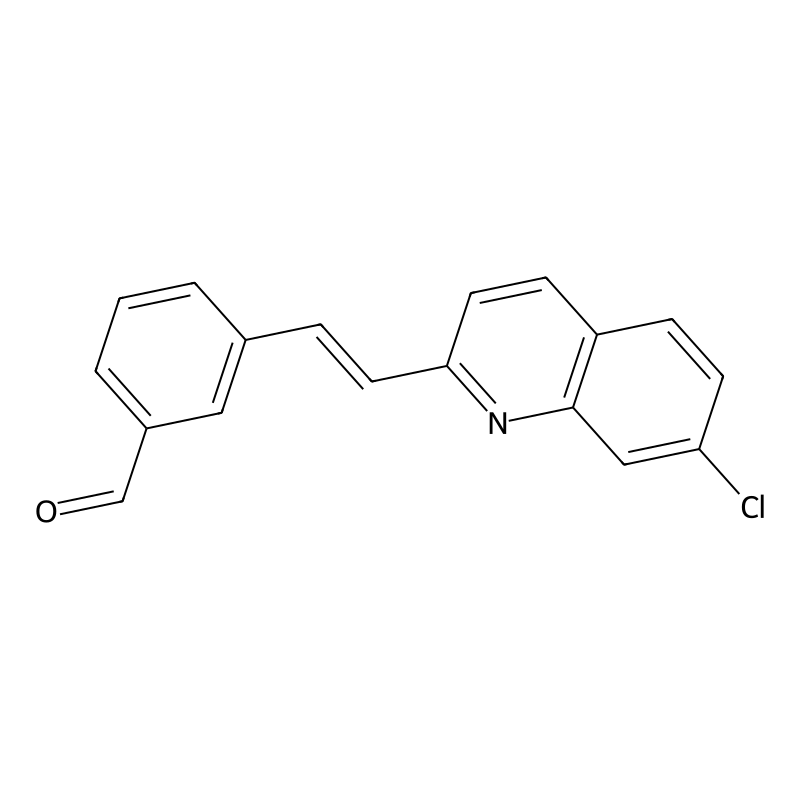

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, also known as (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, is an organic compound synthesized through various methods, including the Wittig reaction and the Stille coupling reaction. Research articles describe its characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

Antimicrobial activity

Research suggests the compound may exhibit antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

Anticancer activity

Some studies have shown that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde may exhibit antiproliferative activity against cancer cell lines. However, further research is needed to understand its mechanisms of action and potential for cancer treatment.

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is an organic compound with the molecular formula C18H12ClNO. It features a chloroquinoline moiety linked to a vinyl group adjacent to a benzaldehyde structure. The presence of the chloro group and the quinoline structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry .

The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde typically involves the reaction between 7-chloroquinoline and benzaldehyde under controlled conditions. This reaction can proceed through various mechanisms, including nucleophilic addition or condensation reactions. The specific reaction conditions can affect the yield and purity of the final product .

Research indicates that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde exhibits notable biological activities. Preliminary studies have suggested that it may possess antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent. Additionally, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory effects, suggesting a broad spectrum of biological activity within this class of compounds.

The synthesis methods for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can vary but generally involve:

- Starting Materials: 7-chloroquinoline and benzaldehyde.

- Reaction Conditions: The reaction is typically carried out in an organic solvent under reflux conditions.

- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

- Purification: Post-reaction purification often involves recrystallization or chromatography to isolate the desired product .

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new anticancer drugs.

- Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.

- Material Science: Potential use in developing fluorescent materials due to its unique structure.

Several compounds share structural similarities with 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Chloroquinoline | Quinoline structure with chlorine | Antimalarial, antibacterial |

| Benzaldehyde | Simple aromatic aldehyde | Used as a flavoring agent |

| 3-Amino-7-chloroquinoline | Amino group addition on chloroquinoline | Antimicrobial, anticancer |

| 4-(Chloromethyl)-7-chloroquinoline | Chloromethyl group on chloroquinoline | Antiparasitic |

Uniqueness: The unique combination of the vinyl group attached to the benzaldehyde and the chloroquinoline moiety gives 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde distinct properties that may enhance its biological activity compared to other similar compounds.